4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
Overview
Description
4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (4-BP-TBCP) is a chemical compound that has been used in scientific research for a variety of purposes. It is a synthetic derivative of piperidine, a cyclic secondary amine, and is composed of four carbon atoms in a linear arrangement. 4-BP-TBCP has been used in a variety of scientific experiments, including those involving organic synthesis, pharmacology, and biochemistry.
Scientific Research Applications
Synthesis and Chemical Applications
Spiro[indole‐3,4′‐piperidin]‐2‐ones Synthesis : The compound serves as a precursor in the synthesis of spiro[indole-3,4′-piperidin]-2-ones, demonstrating its utility in creating complex molecular architectures. This synthesis involves anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis (Freund & Mederski, 2000).
Preparation of Orthogonally Protected Amino Acid Analogs : It is used in the preparation of amino acid analogs, such as the synthesis of 1-tert-butoxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic acid, highlighting its role in the development of novel amino acid derivatives (Hammarström et al., 2005).
Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives : This compound contributes to the asymmetric synthesis of various piperidinedicarboxylic acid derivatives, showcasing its versatility in stereochemically controlled synthetic processes (Xue et al., 2002).
Synthesis of Dipeptides : The compound is instrumental in the synthesis of certain dipeptides, such as Boc-D-Ala-L-Pip-NH(i)Pr, a compound with a D-L heterochiral sequence, which is useful in peptide chemistry (Didierjean, Boussard, & Aubry, 2002).
Development of ACC1/2 Inhibitors : It has been utilized in the synthesis of novel (4-piperidinyl)-piperazine derivatives, which are evaluated as ACC1/2 non-selective inhibitors, indicating its potential in medicinal chemistry applications (Chonan et al., 2011).
Oxindole Synthesis : It plays a role in the palladium-catalyzed CH functionalization for oxindole synthesis, highlighting its use in complex organic transformations (Magano, Kiser, Shine, & Chen, 2014).
Synthesis of Conformationally Constrained D-Lysine Analogue : The compound is used in the asymmetric synthesis of a novel D-lysine analogue with a piperidine skeleton, underscoring its contribution to the creation of constrained amino acid analogues (Etayo et al., 2008).
Synthesis of Polyamides : It is involved in the synthesis of polyamides with flexible main-chain ether linkages, demonstrating its utility in polymer chemistry (Hsiao, Yang, & Chen, 2000).
properties
IUPAC Name |
4-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-10-8-17(9-11-19,14(20)21)12-4-6-13(18)7-5-12/h4-7H,8-11H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRDDWSLECLUEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669922 | |
Record name | 4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | |
CAS RN |
1076197-05-1 | |
Record name | 1-(1,1-Dimethylethyl) 4-(4-bromophenyl)-1,4-piperidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076197-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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